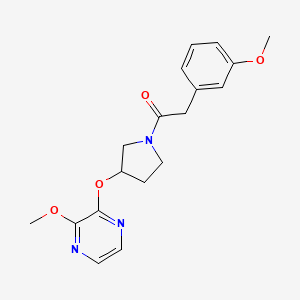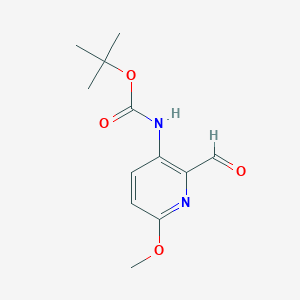
Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a formyl and a methoxy group. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitably substituted pyridine derivative. One common method is the reaction of tert-butyl carbamate with 2-formyl-6-methoxypyridine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial production, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tert-butyl N-(2-carboxy-6-methoxypyridin-3-yl)carbamate.
Reduction: Tert-butyl N-(2-hydroxymethyl-6-methoxypyridin-3-yl)carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate is used in a variety of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules. It is used in the development of new pharmaceuticals and agrochemicals.
Biology: As a probe to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds.
Medicine: In the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
作用機序
The mechanism of action of tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate depends on its specific application. In biological systems, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition or activation. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate: Similar structure but with a chloro substituent instead of a methoxy group.
Tert-butyl N-(2-formyl-6-hydroxypyridin-3-yl)carbamate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate is unique due to the presence of both a formyl and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a useful tool in scientific research.
特性
IUPAC Name |
tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-8-5-6-10(17-4)13-9(8)7-15/h5-7H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKQFMQIRHZYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
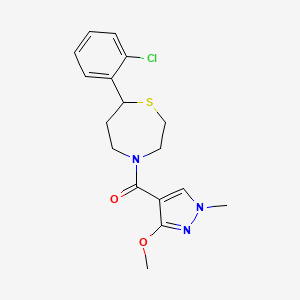
![2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2997556.png)
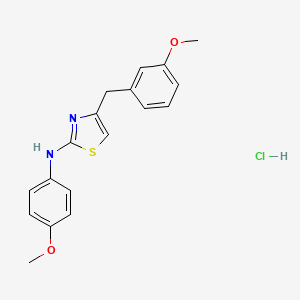
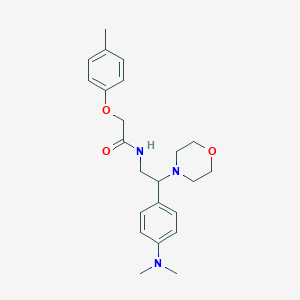
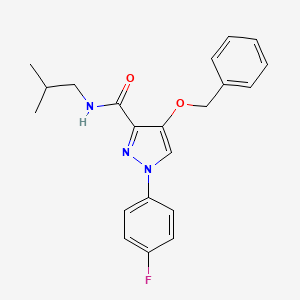
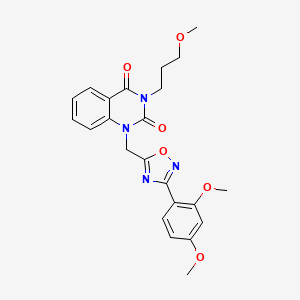
![ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B2997566.png)
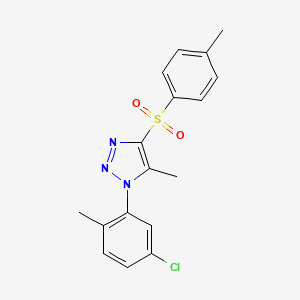
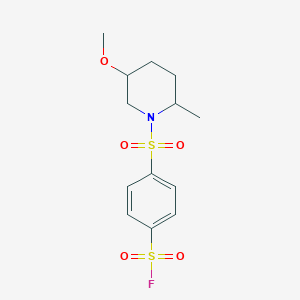
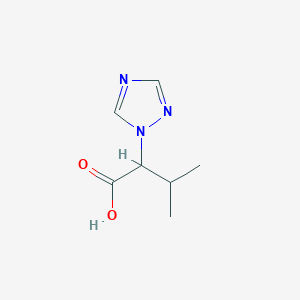
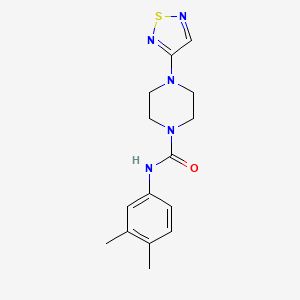
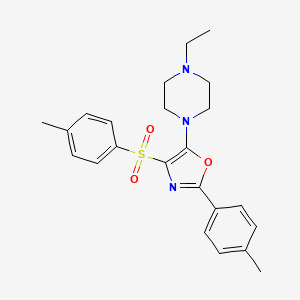
![1-[(3S,10R,13S)-3-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2997577.png)
